3-(Chloromethyl)-3-methoxyazetidinehydrochloride
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Overview
Description
3-(Chloromethyl)-3-methoxyazetidinehydrochloride is an organic compound that features a four-membered azetidine ring substituted with a chloromethyl group and a methoxy group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-methoxyazetidinehydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-chloropropylamine and formaldehyde under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-methoxyazetidinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can yield different reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Products: Various substituted azetidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as azetidine oxides.
Reduction Products: Reduced forms of the azetidine ring.
Scientific Research Applications
3-(Chloromethyl)-3-methoxyazetidinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-methoxyazetidinehydrochloride involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the methoxy group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-3-methoxyazetidine: The free base form without the hydrochloride salt.
3-(Chloromethyl)azetidine: Lacks the methoxy group.
3-Methoxyazetidine: Lacks the chloromethyl group.
Uniqueness
3-(Chloromethyl)-3-methoxyazetidinehydrochloride is unique due to the presence of both the chloromethyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications compared to its free base or other derivatives.
Properties
IUPAC Name |
3-(chloromethyl)-3-methoxyazetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO.ClH/c1-8-5(2-6)3-7-4-5;/h7H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIDFIJHKPUEHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC1)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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